molecular formula C18H18Cl2N2O B4852110 1-(2,6-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

1-(2,6-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B4852110
M. Wt: 349.3 g/mol
InChI Key: GFVJQGUHUZKRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzoyl)-4-(2-methylphenyl)piperazine, commonly known as DCPP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science. DCPP has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of DCPP is not fully understood. However, it has been suggested that DCPP acts as a serotonin receptor agonist, particularly at the 5-HT1A receptor. This may explain its potential use as an antidepressant and anxiolytic agent. DCPP has also been shown to inhibit the growth of certain fungi and bacteria, suggesting that it may act as a fungicide and bactericide.
Biochemical and Physiological Effects:
DCPP has been shown to have several biochemical and physiological effects. In animal studies, DCPP has been shown to increase the levels of serotonin and noradrenaline in the brain, suggesting that it may have antidepressant and anxiolytic effects. DCPP has also been shown to inhibit the growth of certain fungi and bacteria, suggesting that it may have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

DCPP has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also some limitations to using DCPP in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, DCPP is not readily available commercially, which may limit its use in some labs.

Future Directions

There are several future directions for the study of DCPP. One potential direction is the further investigation of its potential use as an antidepressant and anxiolytic agent. Another direction is the investigation of its potential use as a pesticide and its effects on the environment. Additionally, further studies are needed to fully understand the mechanism of action of DCPP and its potential applications in material science.

Scientific Research Applications

DCPP has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, DCPP has been investigated for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its antifungal and antibacterial properties. In the field of agriculture, DCPP has been investigated for its potential use as a pesticide. DCPP has also been studied for its potential use in material science, including its use as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

(2,6-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-5-2-3-8-16(13)21-9-11-22(12-10-21)18(23)17-14(19)6-4-7-15(17)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJQGUHUZKRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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